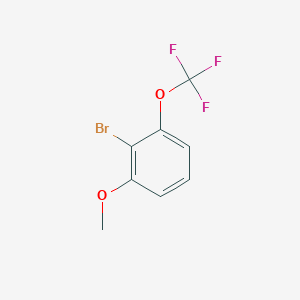
2-Bromo-3-(trifluoromethoxy)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(trifluoromethoxy)anisole is an organic compound with the molecular formula C8H6BrF3O2 It is a derivative of anisole, where the methoxy group is substituted with a trifluoromethoxy group and a bromine atom is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethoxy)anisole typically involves the bromination of 3-(trifluoromethoxy)anisole. One common method is to dissolve m-bromophenol in a sodium hydroxide solution, followed by the slow addition of dimethyl sulfate while stirring. The mixture is then heated to allow the reaction to proceed, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(trifluoromethoxy)anisole undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the benzene ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Electrophilic Substitution: Products include nitro and sulfonic acid derivatives of the compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the aryl bromide with an aryl boronic acid.
Applications De Recherche Scientifique
2-Bromo-3-(trifluoromethoxy)anisole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)anisole involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s reactivity by stabilizing intermediates and transition states. The bromine atom facilitates coupling reactions by serving as a leaving group in the presence of palladium catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoanisole: Similar structure but lacks the trifluoromethoxy group.
4-Bromo-2-(trifluoromethoxy)anisole: Similar structure with different substitution pattern.
2-Bromoanisole: Similar structure but lacks the trifluoromethoxy group.
Uniqueness
2-Bromo-3-(trifluoromethoxy)anisole is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C8H6BrF3O2 |
|---|---|
Poids moléculaire |
271.03 g/mol |
Nom IUPAC |
2-bromo-1-methoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-5-3-2-4-6(7(5)9)14-8(10,11)12/h2-4H,1H3 |
Clé InChI |
DGEDLRNQSAJFMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















